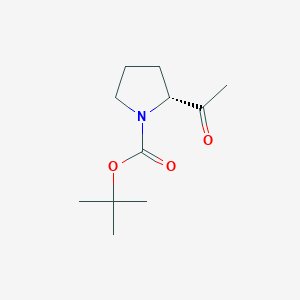

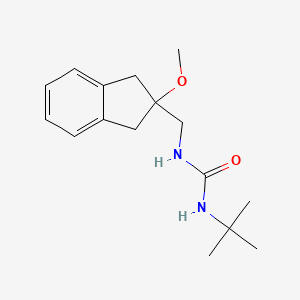

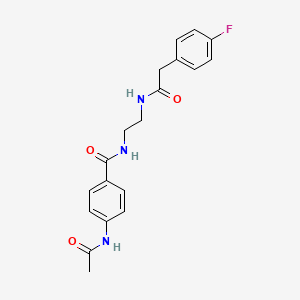

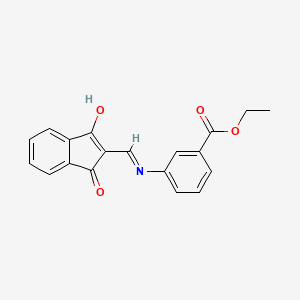

![molecular formula C15H9F6N3O2 B2993111 N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide CAS No. 1092345-24-8](/img/structure/B2993111.png)

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

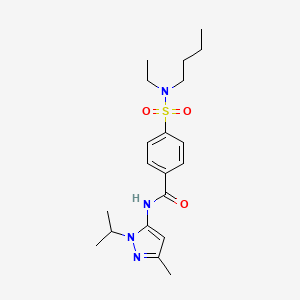

“N’-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide” is a chemical compound that belongs to the class of compounds known as Trifluoromethylpyridines (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Whether TFMP intermediates are manufactured using the direct fluorination method or the building-block method, depends largely on the identity of the desired target compound .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are largely dependent on the specific derivative and its intended use. For example, in the agrochemical industry, TFMP derivatives are used in the protection of crops from pests . The specific reactions involved in these applications would depend on the specific TFMP derivative and the pests being targeted.Scientific Research Applications

Luminescent and Magnetic Properties

Researchers have studied ligands functionalized by azobenzene, similar in structure to N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide. These studies have focused on the luminescent and magnetic properties of such compounds, particularly when combined with lanthanide(III) ions. These complexes exhibit photoluminescent properties and trans-to-cis photoisomerization, which are crucial in the development of materials with dual functions in photoisomerization and photoluminescence (Lin et al., 2017).

Synthesis of Heterocyclic Compounds

The compound has been utilized in synthesizing biologically significant heterocyclic compounds, such as 1,2,4-triazolo[1,5-a]pyridines. This synthesis involves metal-free oxidative N-N bond formation, highlighting a novel strategy for constructing such skeletons efficiently and with high yields (Zheng et al., 2014).

Extraction of Americium(III)

Research has explored the use of nitrogen heterocyclic reagents, similar in structure to this compound, for the extraction of americium(III) from solutions. These studies are significant for nuclear waste management and the recycling of nuclear materials (Hudson et al., 2006).

Chemical Sensors

Compounds similar to this compound have been developed as chemosensors. Specifically, their ability to detect fluoride ions has been studied, using various spectroscopic techniques to understand their binding behaviors (Chetia & Iyer, 2008).

Synthesis of Polyimides

Another application is in the synthesis of novel polyimides, which are important in materials science for their thermal stability and mechanical properties. These polyimides, derived from pyridine-containing monomers, show potential for various industrial applications due to their outstanding properties (Wang et al., 2006).

Antibacterial and Anti-Inflammatory Activities

Some derivatives of this compound have been synthesized and tested for their potential antibacterial and anti-inflammatory activities. This is significant in the pharmaceutical field for the development of new drugs and treatments (El-Salam & Abdulla, 2008).

Safety and Hazards

The safety and hazards associated with TFMP derivatives would depend on the specific derivative. For example, 2,6-Bis(trifluoromethyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridine derivatives, which this compound is a part of, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Mode of Action

Compounds containing trifluoromethylpyridine groups are known to exhibit distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine in their structure .

Biochemical Pathways

It’s known that trifluoromethylpyridine and its intermediates are important ingredients for many agrochemical and pharmaceutical compounds .

Properties

IUPAC Name |

N'-benzoyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F6N3O2/c16-14(17,18)9-6-10(22-11(7-9)15(19,20)21)13(26)24-23-12(25)8-4-2-1-3-5-8/h1-7H,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPVHDYXGBLKFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2993031.png)

![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)

![4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2993035.png)

![10-(Cyclobutylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2993042.png)

![2-(4-chlorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993044.png)

![3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2993045.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2993046.png)